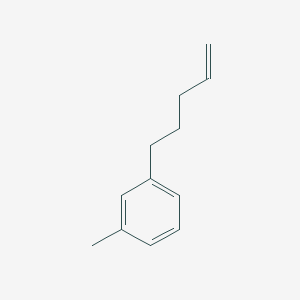

5-(3-Methylphenyl)-1-pentene

Description

5-(3-Methylphenyl)-1-pentene (C₁₂H₁₄) is an unsaturated hydrocarbon featuring a pentene backbone with a 3-methylphenyl substituent at the fifth carbon. Its structure combines the reactivity of an alkene with the steric and electronic effects of the aromatic methyl group. For instance, phenyl-substituted alkenes like 3-phenyl-1-pentene () and halogenated derivatives such as 5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene () are documented in medicinal and industrial contexts, suggesting similar reactivity patterns for this compound.

Properties

IUPAC Name |

1-methyl-3-pent-4-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-3-4-5-8-12-9-6-7-11(2)10-12/h3,6-7,9-10H,1,4-5,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFLAPWVCUEOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539232 | |

| Record name | 1-Methyl-3-(pent-4-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51125-15-6 | |

| Record name | 1-Methyl-3-(pent-4-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)-1-pentene typically involves the alkylation of 3-methylphenyl derivatives with pentene precursors. One common method is the Friedel-Crafts alkylation, where 3-methylphenyl is reacted with 1-pentene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as zeolites or supported metal catalysts can be used to enhance the reaction rate and selectivity. The process is optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylphenyl)-1-pentene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation of the double bond in the pentene chain can be achieved using catalysts such as palladium on carbon, resulting in the formation of 5-(3-Methylphenyl)pentane.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 5-(3-Methylphenyl)-1-pentanol, 5-(3-Methylphenyl)-1-pentanone, or 5-(3-Methylphenyl)pentanoic acid.

Reduction: 5-(3-Methylphenyl)pentane.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties : Research indicates that 5-(3-Methylphenyl)-1-pentene exhibits significant anti-inflammatory activity. In vitro studies have shown its potential to inhibit pro-inflammatory cytokines, suggesting its application in treating inflammatory diseases.

Antimicrobial Activity : This compound has been evaluated for its antimicrobial properties against various pathogens. Studies have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported around 32 µg/mL.

Material Science

This compound is utilized as a building block in the synthesis of polymers and specialty chemicals. Its reactivity allows it to be incorporated into various polymeric materials, enhancing their properties such as thermal stability and mechanical strength.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It can be transformed into more complex molecules through various chemical reactions, including:

- Hydroformylation : Adding a formyl group to the alkene to produce aldehydes.

- Hydrogenation : Converting the double bond into a single bond to yield saturated derivatives.

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers investigated the anti-inflammatory effects of this compound on human cell lines. The results indicated a marked reduction in the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), highlighting its potential therapeutic use in inflammatory conditions.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of alkenes similar to this compound were tested for their antimicrobial properties against MRSA. The findings showed that certain derivatives exhibited potent activity, suggesting that modifications of this compound could lead to new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-1-pentene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The position of the phenyl group and methyl substitution significantly influences chemical behavior. Key comparisons include:

Key Observations :

Functional Group Variations

Key Observations :

- Alkene vs. Tetrazole : Replacing the alkene in this compound with a tetrazole ring (as in ) shifts applications toward pharmaceuticals due to increased stability and hydrogen-bonding capacity.

- Cyclic vs. Linear Structures : Cyclic analogs like 3-methyl-2-phenylcyclopentene () exhibit higher reactivity due to ring strain, whereas linear alkenes like this compound may prioritize addition reactions.

Ignition and Combustion Behavior

highlights the role of isomerism in combustion:

- 1-pentene vs. 2-pentene Isomers : The 1-pentene isomer (terminal alkene) is consumed 10× faster than the 2-pentene isomer (internal alkene) in fuel blends, despite slower ignition . For this compound, the terminal alkene may similarly favor rapid consumption in high-temperature environments.

Research Findings and Data Gaps

- Thermodynamic Properties: No direct data on boiling point, density, or enthalpy of combustion for this compound. Values for analogs suggest a boiling range of 180–220°C, extrapolated from 3-phenyl-1-pentene derivatives ().

Biological Activity

5-(3-Methylphenyl)-1-pentene (CAS No. 51125-15-6) is an aliphatic hydrocarbon with significant potential in various biological applications. This compound, characterized by a methyl group on the phenyl ring and a pentene chain, has been the subject of research due to its possible interactions with biological macromolecules and therapeutic properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity, making it a potential candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound is being explored for its anti-inflammatory properties, which could have implications in treating inflammatory diseases.

- Interaction with Biological Macromolecules : Studies are ongoing to understand how this compound interacts with enzymes and receptors, potentially modulating their activity .

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:

- Enzyme Interaction : It may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Modulation : The compound could bind to various receptors, influencing cellular signaling pathways.

Case Studies

- Antimicrobial Activity :

- Anti-inflammatory Potential :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Phenyl-1-pentene | Lacks methyl group | Lower reactivity |

| 5-(4-Methylphenyl)-1-pentene | Methyl group in para position | Different pharmacokinetics |

| 5-(3-Methylphenyl)-2-pentene | Double bond position shifted | Variations in reactivity |

This table illustrates how the positioning of substituents affects both the chemical behavior and biological activity of related compounds.

Future Directions in Research

Ongoing studies aim to further elucidate the biological mechanisms of this compound. Key areas of focus include:

- Pharmacological Studies : Detailed pharmacokinetic and pharmacodynamic studies are necessary to understand how this compound behaves in vivo.

- Synthesis of Derivatives : Creating derivatives with enhanced activity or reduced toxicity could lead to more effective therapeutic agents.

- Clinical Trials : If preliminary findings are promising, advancing to clinical trials will be essential for evaluating safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.